Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate
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Overview
Description
Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, cosmetics, and pharmaceuticals, due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate typically involves multiple steps. One common method includes the diazotization of 2-cyano-4-nitroaniline, followed by coupling with 3-chloro-4-aminophenol. The resulting intermediate is then esterified with ethyl chloroformate to form the final product. The reaction conditions often require controlled temperatures, the use of solvents like dichloromethane, and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for temperature and pH control is crucial to maintain the desired reaction conditions and yield high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products
Scientific Research Applications
Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological stain due to its azo dye properties.
Industry: Utilized in the production of dyes and pigments for textiles and cosmetics.
Mechanism of Action
The mechanism of action of Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate can be compared with other azo dyes, such as:
Methyl Orange: Another azo dye used as a pH indicator.
Sudan III: Used for staining in biological applications.
Disperse Orange 1: Commonly used in textile dyeing.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
73384-66-4 |
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Molecular Formula |
C23H24ClN5O8 |
Molecular Weight |
533.9 g/mol |
IUPAC Name |
2-[3-chloro-4-[(2-cyano-4-nitrophenyl)diazenyl]-N-(2-ethoxycarbonyloxyethyl)anilino]ethyl ethyl carbonate |
InChI |
InChI=1S/C23H24ClN5O8/c1-3-34-22(30)36-11-9-28(10-12-37-23(31)35-4-2)17-5-8-21(19(24)14-17)27-26-20-7-6-18(29(32)33)13-16(20)15-25/h5-8,13-14H,3-4,9-12H2,1-2H3 |
InChI Key |
OZPWXOCUMJVGST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCN(CCOC(=O)OCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |
Origin of Product |
United States |
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